molecular formula C12H8ClNO3 B3056533 5-(4-chlorophenoxy)pyridine-2-carboxylic acid CAS No. 72133-24-5

5-(4-chlorophenoxy)pyridine-2-carboxylic acid

Cat. No.: B3056533
CAS No.: 72133-24-5
M. Wt: 249.65 g/mol
InChI Key: RXHAQWAUXWKINY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. It is characterized by the CAS Registry Number 72133-24-5 and has a molecular formula of C12H8ClNO3, with a molecular weight of approximately 249.65 g/mol . Its structure features a pyridine ring carboxylated at the 2-position and substituted with a (4-chlorophenoxy) group at the 5-position. As a carboxylic acid, this compound is expected to exhibit typical acidic properties , including the ability to form salts with bases, which can be valuable for modifying solubility for various experimental conditions. The presence of both the carboxylic acid and the chlorophenoxy ether groups makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Potential applications include its use in the exploration of new pharmaceutical agents, particularly in the development of heterocyclic derivatives, which are a class of compounds investigated for modulating biological targets such as the STAT3 transcription factor . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHAQWAUXWKINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222443
Record name Picolinic acid, 5-(p-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72133-24-5
Record name Picolinic acid, 5-(p-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-(p-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

  • Base : Potassium carbonate (K₂CO₃) is preferred due to its moderate strength and solubility in polar aprotic solvents.
  • Solvent : Low dielectric constant solvents (ε < 15), such as toluene or 2-methyltetrahydrofuran, enhance reaction efficiency by stabilizing the transition state.
  • Temperature : Reactions proceed optimally at 80–100°C, balancing kinetic energy and side-product formation.

Mechanism :

  • Deprotonation of 4-chlorophenol by K₂CO₃ generates the phenoxide nucleophile.
  • Nucleophilic attack on 5-chloropyridine-2-carboxylic acid at the 5-position, displacing chloride.
  • Acidic workup yields the free carboxylic acid.

Example Protocol :

  • Combine 5-chloropyridine-2-carboxylic acid (1 eq), 4-chlorophenol (1.2 eq), and K₂CO₃ (2 eq) in toluene.
  • Reflux at 110°C for 12 hours.
  • Filter, concentrate, and purify via recrystallization (ethanol/water).

Copper-Catalyzed Ullmann-Type Coupling

For electron-deficient pyridines, Ullmann condensation using copper catalysts accelerates the coupling of 4-chlorophenol with halogenated pyridine precursors.

Catalytic System and Solvent Effects

  • Catalyst : Copper(I) iodide (CuI) or copper(II) acetate at 5–10 mol% loading.
  • Ligands : 1,10-Phenanthroline enhances catalytic activity by stabilizing Cu(I) intermediates.
  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc) at 120–140°C.

Advantages :

  • Higher yields (70–85%) compared to uncatalyzed methods.
  • Tolerance for electron-withdrawing groups on the pyridine ring.

Limitations :

  • Requires rigorous exclusion of moisture and oxygen.
  • Post-reaction copper removal adds purification steps.

Ester Hydrolysis Route

This two-step approach involves synthesizing the ethyl ester intermediate, followed by hydrolysis to the carboxylic acid.

Esterification and Phenoxy Substitution

  • Ester Formation :
    • Treat 5-chloropyridine-2-carbonyl chloride with ethanol to form ethyl 5-chloropyridine-2-carboxylate.
  • Phenoxy Substitution :
    • React the ester with 4-chlorophenol/K₂CO₃ in toluene at 80°C.
  • Hydrolysis :
    • Saponify the ester using NaOH (2M) in ethanol/water (1:1) at reflux.

Yield Considerations :

  • Esterification: ~90% (due to high reactivity of acyl chloride).
  • Phenoxy substitution: 65–75% (steric hindrance from the ester group).
  • Hydrolysis: >95% (quantitative under basic conditions).

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Ullmann Coupling Ester Hydrolysis Route
Yield 60–70% 70–85% 55–65% (overall)
Reaction Time 12–24 hours 6–8 hours 18–30 hours (total)
Purification Complexity Moderate (recrystallization) High (Cu removal) Moderate (column chromatography)
Scalability High Moderate High

Key Observations :

  • Ullmann coupling offers superior yields but complicates purification.
  • The ester route avoids handling hygroscopic acyl chlorides but adds steps.
  • Solvent choice critically impacts reactivity; low ε solvents reduce byproducts.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are advantageous:

  • Residence Time Control : Minimizes degradation at elevated temperatures.
  • Solvent Recovery : Toluene or 2-methyltetrahydrofuran can be recycled via distillation.
  • Quality Control : In-process monitoring (HPLC) ensures <2% residual starting material.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 5-(4-chlorophenoxy)pyridine-2-carboxylic acid and its derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibacterial agents.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of this compound, demonstrating enhanced antibacterial activity compared to traditional antibiotics .

Agricultural Applications

Herbicide Development
The compound has been investigated for its herbicidal properties. Research indicates that it can act as a potent herbicide against a range of weeds, making it valuable in agricultural practices. Its mechanism involves inhibiting specific enzymes essential for plant growth, thereby controlling unwanted vegetation.

Data Table: Herbicidal Efficacy

CompoundTarget SpeciesEfficacy (%)Reference
This compoundCynodon dactylon85Journal of Agricultural Science
This compoundAmaranthus retroflexus90Journal of Agricultural Science

Material Science

Polymer Synthesis
this compound is also being explored in the field of material science for its potential use in synthesizing novel polymers. Its functional groups enable it to act as a monomer or crosslinking agent in polymerization processes, leading to materials with improved thermal stability and mechanical properties.

Case Study : A recent study focused on creating thermally stable polymer composites using this compound as a precursor. The resulting materials exhibited enhanced mechanical properties compared to conventional polymers .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Chlorinated Pyridinecarboxylic Acids

  • 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid (): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing acidity compared to the target compound’s chlorophenoxy group. The -CF₃ group also enhances lipophilicity, which may improve membrane permeability in drug candidates. Molecular weight: ~235.56 g/mol .
  • 2-Chloro-5-(2-chlorophenyl)pyridine-4-carboxylic acid (): Features dual chloro substituents, leading to higher molecular weight (268.10 g/mol) and increased steric hindrance. The ortho-chlorophenyl group may restrict rotational freedom, affecting binding interactions in coordination complexes .

Phenyl-Substituted Analogs

  • 5-(4-Cyanophenyl)pyridine-2-carboxylic acid (): The cyano (-CN) group is a potent electron-withdrawing substituent, significantly lowering pKa compared to the chlorophenoxy group. This compound’s higher polarity (PSA: ~50.19 Ų) may reduce bioavailability compared to the more lipophilic target compound .
  • 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid (): Fluorine’s electronegativity enhances metabolic stability and bioavailability.

Heterocyclic Variations

  • 5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid (): This rigid, dicarboxylic ligand forms stable coordination polymers with metals like Ni and Co. The additional carboxyl group enables diverse binding modes, unlike the monofunctional target compound .
  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (): Fused pyrrolo-pyridine systems exhibit distinct electronic profiles due to aromatic conjugation. For example, 5-methoxy derivatives (80% yield) show higher synthetic efficiency than chloro-substituted analogs (71%), suggesting electron-donating groups facilitate reactivity .

Physicochemical and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-(4-Chlorophenoxy)pyridine-2-carboxylic acid* 4-Cl-phenoxy at C5, -COOH at C2 C₁₂H₈ClNO₃ ~249.65 High lipophilicity, moderate acidity
5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid -Cl, -CF₃ at C4/C5, -COOH at C2 C₇H₃ClF₃NO₂ 235.56 Enhanced acidity, high logP
5-(4-Cyanophenyl)pyridine-2-carboxylic acid -CN-phenyl at C5, -COOH at C2 C₁₃H₈N₂O₂ 224.21 High polarity, low logP
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid 2,4-F₂-phenyl at C4, -COOH at C2 C₁₂H₇F₂NO₂ 243.19 Improved metabolic stability
2-Chloro-5-(2-chlorophenyl)pyridine-4-carboxylic acid -Cl at C2, 2-Cl-phenyl at C5 C₁₂H₇Cl₂NO₂ 268.10 High steric hindrance, dual chloro

*Calculated data for the target compound based on structural analogs.

Biological Activity

5-(4-Chlorophenoxy)pyridine-2-carboxylic acid, with the chemical formula C12H10ClNO3 and CAS number 72133-24-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxylic acid group and a chlorophenoxy moiety. The presence of the chlorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of pyridine-2-carboxylic acids exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can significantly inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) cells.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of related compounds, it was found that certain derivatives reduced the viability of A549 cells by up to 66% at a concentration of 100 µM after 24 hours of exposure. This reduction was comparable to that observed with standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The results indicate promising activity, suggesting potential applications in treating infections caused by resistant pathogens.

Table: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainActivity (Zone of Inhibition)
This compoundStaphylococcus aureus (MRSA)Significant
Related DerivativeKlebsiella pneumoniaeModerate
Related DerivativeEscherichia coliMinimal

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Action : It likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.

Synthesis and Characterization

Synthesis methods for this compound typically involve nucleophilic substitution reactions where chlorophenol derivatives react with pyridine-2-carboxylic acid derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Comparative Studies

Comparative studies with other similar compounds have shown that the presence of the chlorophenoxy group enhances both anticancer and antimicrobial activities compared to non-substituted analogs. For example, compounds lacking this substituent exhibited significantly lower efficacy against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 5-(4-chlorophenoxy)pyridine-2-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React 4-chlorophenol with a pyridine-2-carboxylic acid derivative (e.g., methyl ester) using a Pd catalyst (e.g., Pd/C) in solvents like DMF or toluene under reflux .

Cyclization : Intramolecular cyclization under acidic or basic conditions to form the heterocyclic core.

Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.
Key Considerations : Catalyst loading (5–10 mol%) and reaction time (12–24 hrs) significantly impact yield (60–75%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: aromatic protons (δ 7.2–8.5 ppm), carboxylic acid proton (δ 12.5–13.5 ppm). 13C^{13}C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • IR : Strong absorption bands for C=O (1680–1720 cm1^{-1}) and O–H (2500–3300 cm1^{-1}) .
  • X-ray Diffraction : Resolves ambiguities in stereochemistry and hydrogen bonding patterns in crystalline form .

Q. How does the chlorophenoxy substituent influence the compound’s solubility and reactivity?

Methodological Answer:

  • Solubility : The hydrophobic 4-chlorophenoxy group reduces aqueous solubility but enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). Adjust pH (e.g., sodium salt formation) for aqueous compatibility .
  • Reactivity : The electron-withdrawing Cl group activates the pyridine ring for electrophilic substitution (e.g., nitration) but deactivates nucleophilic attacks .

Advanced Research Questions

Q. How can researchers design coordination polymers using this compound as a ligand?

Methodological Answer:

  • Metal Selection : Transition metals (e.g., Co2+^{2+}, Cd2+^{2+}) favor carboxylate-pyridine coordination. For example, solvothermal reactions with Co(NO3_3)2_2 in H2_2O/EtOH (120°C, 72 hrs) yield 3D frameworks .
  • Structural Control : Adjust pH (5–7) to modulate ligand deprotonation. Higher pH promotes carboxylate-metal binding, while lower pH favors pyridine coordination .
  • Applications : MOFs derived from this ligand show potential in gas adsorption (e.g., CO2_2) due to tunable pore sizes .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Assay Optimization : Test under varied conditions (e.g., pH, temperature, bacterial strains). For example, activity against E. coli may require MIC assays at pH 6.5–7.5 .
  • Structural Modifications : Compare with analogs (e.g., 5-(4-fluorophenoxy)pyridine-2-carboxylic acid) to isolate substituent effects. Fluorine’s electronegativity may enhance membrane penetration .
  • Mechanistic Studies : Use fluorescence quenching or molecular docking to validate target engagement (e.g., enzyme inhibition) .

Q. What strategies mitigate challenges in catalytic applications of this compound?

Methodological Answer:

  • Hybrid Catalysts : Immobilize the compound on mesoporous silica (e.g., SBA-15) to enhance recyclability in oxidation reactions .
  • Synergistic Additives : Combine with TEMPO for improved selectivity in alcohol-to-ketone conversions.
  • Kinetic Analysis : Use in situ IR or GC-MS to monitor intermediate formation and adjust reaction kinetics (e.g., O2_2 flow rate in aerobic oxidations) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(4-chlorophenoxy)pyridine-2-carboxylic acid
Reactant of Route 2
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5-(4-chlorophenoxy)pyridine-2-carboxylic acid

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